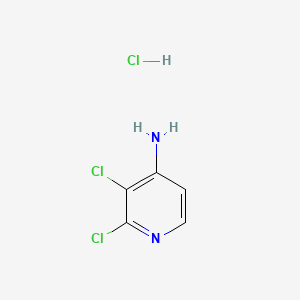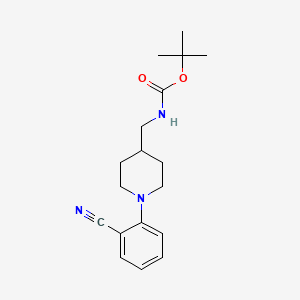
Tert-butyl ((1-(2-cyanophenyl)piperidin-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a cyanophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate typically involves multiple steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature, making it suitable for large-scale production.
Industrial Production Methods: For industrial production, the synthesis process is optimized for high yield and purity. The use of recyclable Boc carriers and environment-friendly conditions is emphasized to ensure sustainability . The reaction is designed to be completed quickly, often within an hour, to maximize efficiency.
化学反応の分析
Types of Reactions: tert-Butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
作用機序
The mechanism of action of tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, influencing their activity. This interaction is crucial for its potential therapeutic effects .
類似化合物との比較
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the piperidine and cyanophenyl groups.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another compound with a tert-butyl group and a cyanophenyl moiety, used in green chemistry applications.
特性
分子式 |
C18H25N3O2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
tert-butyl N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-13-14-8-10-21(11-9-14)16-7-5-4-6-15(16)12-19/h4-7,14H,8-11,13H2,1-3H3,(H,20,22) |
InChIキー |
IMTYBSSMZHADOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


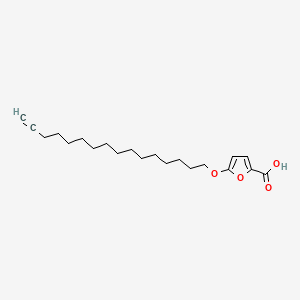


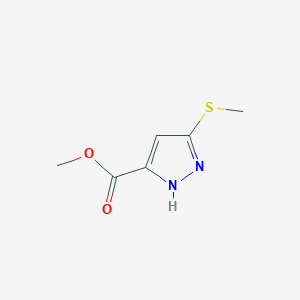
amine](/img/structure/B13490977.png)
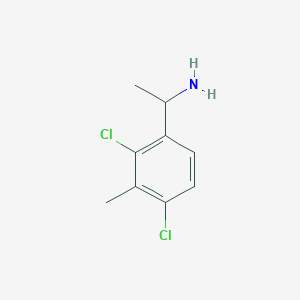


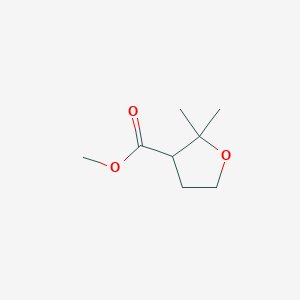
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)


